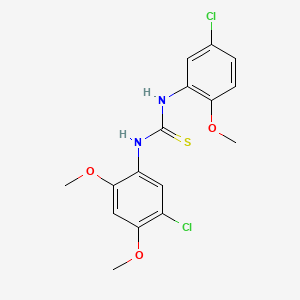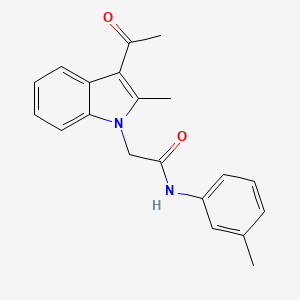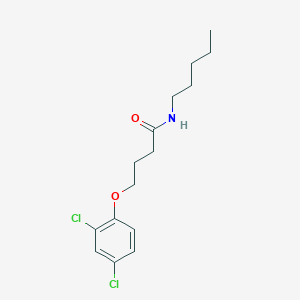
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(5-chloro-2-methoxyphenyl)thiourea
Übersicht
Beschreibung
Thiourea derivatives are a significant class of sulfur-containing organic compounds known for their wide range of applications in medicinal chemistry, agriculture, and as ligands in coordination chemistry. Their versatility arises from the thiourea moiety, which imparts unique chemical and physical properties to these compounds.
Synthesis Analysis
Thiourea derivatives are typically synthesized through the reaction of isothiocyanates with amines. The process involves the formation of thiourea linkages by coupling an aromatic or aliphatic amine with an isothiocyanate under controlled conditions (Tadjarodi et al., 2007). This method allows for the introduction of various substituents on the thiourea scaffold, tailoring the compound's properties for specific applications.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of a thiocarbonyl group (=C=S) bonded to two nitrogen atoms. The geometry around the thiocarbonyl moiety can influence the compound's reactivity and interaction with other molecules. X-ray crystallography studies provide detailed insights into the structural aspects of these compounds, revealing hydrogen bonding interactions and molecular conformations (Saeed & Parvez, 2005).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, including cyclization, substitution, and addition reactions. These reactions can be utilized to synthesize complex organic molecules, including heterocyclic compounds and polymers. The chemical reactivity of thiourea derivatives is significantly influenced by the substituents attached to the nitrogen atoms and the thiocarbonyl sulfur (Rozentsveig et al., 2011).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its use as a crystalline material in electronics or pharmaceuticals (Yusof et al., 2010).
Chemical Properties Analysis
Thiourea derivatives exhibit a range of chemical properties, including acidity, basicity, and nucleophilicity, depending on the substituents present on the molecule. These properties are critical for their interaction with biological systems and their reactivity in chemical synthesis. Studies on the chemical properties of thiourea derivatives provide insights into their potential applications in drug design and synthesis (Guohua, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis of Chemical Compounds
Studies have focused on the synthesis and characterization of novel compounds involving thiourea derivatives, showing a broad spectrum of biological and chemical properties. For instance, Shadab and Aslam (2014) synthesized a series of thiourea ligands and their transition metal complexes, revealing potential for enhanced biological activities through complexation with transition metals Shadab & Aslam, 2014.
Antibacterial and Anti-HIV Activities
Patel et al. (2013) prepared compounds with potential antibacterial and anti-HIV properties, highlighting the significance of thiourea derivatives in developing new therapeutic agents Patel et al., 2013.
Environmental Remediation
Sørensen, Albers, and Aamand (2008) discussed the use of microbial consortia for the mineralization of phenylurea herbicides in environmental remediation, demonstrating the application of chemical research in addressing pollution Sørensen, Albers, & Aamand, 2008.
Structural and Molecular Characterization
The structural elucidation of thiourea derivatives provides insights into their potential applications in various fields, including material science and pharmaceuticals. Studies like those by Yusof and Yamin (2004) contribute to understanding the molecular configuration of thiourea compounds, which is crucial for their practical applications Yusof & Yamin, 2004.
Tubulin Polymerization Inhibition
Research on arylthioindoles by De Martino et al. (2006) indicated the potential of thiourea derivatives as tubulin polymerization inhibitors, suggesting their use in cancer research De Martino et al., 2006.
Eigenschaften
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-chloro-2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-21-13-5-4-9(17)6-11(13)19-16(24)20-12-7-10(18)14(22-2)8-15(12)23-3/h4-8H,1-3H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUGROPYQAXJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2=CC(=C(C=C2OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B4630000.png)
![N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4630004.png)
![methyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4630009.png)



![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4630038.png)

![2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630066.png)
![N-[5-methyl-1-[3-(trifluoromethyl)benzoyl]-2(1H)-pyridinylidene]-3-(trifluoromethyl)benzamide](/img/structure/B4630069.png)
![2-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630081.png)
![N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4630094.png)
![2-(4-fluorophenyl)-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4630096.png)
